9S,10R-methylene-octadecanoic acid
9S,10R-methylene-octadecanoic acid
cis-9,10-Methyleneoctadecanoic acid is a cyclopropane fatty acid that has been found in bacteria and the digestive gland of P. globosa. It is a component of S. aureus cell membranes and levels decrease upon treatment with carvacrol. cis-9,10-Methyleneoctadecanoic acid is secreted by H. pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells. It also activates protein kinase C (PKC) in a calcium-dependent manner.
Dihydrosterculic acid is a medium-chain fatty acid.
Dihydrosterculic acid is a medium-chain fatty acid.
Brand Name:
Vulcanchem
CAS No.:
4675-61-0
VCID:
VC21251715
InChI:
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1
SMILES:
CCCCCCCCC1CC1CCCCCCCC(=O)O
Molecular Formula:
C19H36O2
Molecular Weight:
296.5 g/mol
9S,10R-methylene-octadecanoic acid
CAS No.: 4675-61-0
Cat. No.: VC21251715
Molecular Formula: C19H36O2
Molecular Weight: 296.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | cis-9,10-Methyleneoctadecanoic acid is a cyclopropane fatty acid that has been found in bacteria and the digestive gland of P. globosa. It is a component of S. aureus cell membranes and levels decrease upon treatment with carvacrol. cis-9,10-Methyleneoctadecanoic acid is secreted by H. pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells. It also activates protein kinase C (PKC) in a calcium-dependent manner. Dihydrosterculic acid is a medium-chain fatty acid. |
---|---|
CAS No. | 4675-61-0 |
Molecular Formula | C19H36O2 |
Molecular Weight | 296.5 g/mol |
IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid |
Standard InChI | InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1 |
Standard InChI Key | PDXZQLDUVAKMBQ-MSOLQXFVSA-N |
Isomeric SMILES | CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O |
SMILES | CCCCCCCCC1CC1CCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCC1CC1CCCCCCCC(=O)O |
Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator